

NIOSH Method 1016: Air Sampling and Analysis of Tetrachlorodifluoroethanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloro-1,2-difluoroethane**

Cat. No.: **B1219685**

[Get Quote](#)

Application Note & Protocol

This document provides a detailed overview and protocol for the sampling and analysis of 1,1,1,2-tetrachloro-2,2-difluoroethane (Refrigerant 112a) and **1,1,2,2-tetrachloro-1,2-difluoroethane** (Refrigerant 112) in workplace air, according to NIOSH Method 1016. This method is crucial for industrial hygiene monitoring in environments where these compounds are used, such as in degreasing, refrigeration, and as foaming agents.[\[1\]](#)

Principle of the Method

NIOSH Method 1016 is a comprehensive procedure for the collection of tetrachlorodifluoroethane isomers from the air using a solid sorbent tube, followed by solvent desorption and subsequent analysis by gas chromatography with flame ionization detection (GC-FID).[\[2\]](#) The method is applicable over a working range of 120 to 1400 ppm (1000 to 12,000 mg/m³) for a 2-liter air sample.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NIOSH Method 1016.

Table 1: Sampling and Analytical Parameters

Parameter	Value	Reference
Analytes	1,1,1,2-Tetrachloro-2,2-difluoroethane 1,1,2,2-Tetrachloro-1,2-difluoroethane	[1]
Working Range	120 to 1400 ppm (1000 to 12,000 mg/m ³) for a 2-L air sample	[1][2]
Sampling Flow Rate	0.01 to 0.035 L/min	[2][3]
Total Sample Volume	0.5 to 2 L	[2][3]
Analytical Method	Gas Chromatography with Flame Ionization Detection (GC-FID)	[2][3]
Detection Limit	0.3 mg per analyte	[2]

Table 2: Sorbent Tube Specifications

Parameter	Specification	Reference
Sampler Type	Glass tube with flame-sealed ends	[1]
Dimensions	7 cm long, 6-mm OD, 4-mm ID	[1]
Sorbent Material	Two sections of activated (600 °C) coconut shell charcoal	[1]
Sorbent Mass	Front section: 100 mg; Back section: 50 mg	[1]
Separators	2-mm urethane foam plug between sections	[1]
Plugs	Silylated glass wool plug (front), 3-mm urethane foam plug (back)	[1]

Experimental Protocol

This section details the step-by-step methodology for air sampling, sample preparation, and analysis as prescribed by NIOSH Method 1016.

Reagents and Equipment

Reagents:

- Carbon disulfide (CS_2), chromatographic quality
- 1,1,1,2-Tetrachloro-2,2-difluoroethane, reagent grade
- **1,1,2,2-Tetrachloro-1,2-difluoroethane**, reagent grade
- Hexane, chromatographic quality
- Calibration stock solution (0.2 mg/ μ L): Dissolve 2 g of analyte in CS_2 to prepare a 10 mL solution.
- Nitrogen, purified
- Hydrogen, prepurified
- Air, filtered, compressed

Equipment:

- Personal sampling pump (0.01 to 0.035 L/min) with flexible connecting tubing
- Glass sorbent tubes (as specified in Table 2)
- Triangular file
- Gas chromatograph with FID, integrator, and column
- 2-mL vials with PTFE-lined caps
- 10- μ L syringes, readable to 0.1 μ L

- 10-mL volumetric flasks
- Pipets (10- to 1000- μ L)

Air Sampling Procedure

- Pump Calibration: Calibrate each personal sampling pump with a representative sorbent tube in line to ensure accurate flow rates.
- Sample Collection:
 - Immediately before sampling, break the ends of the sorbent tube.
 - Attach the sorbent tube to the personal sampling pump with flexible tubing, ensuring the airflow is directed from the larger (100 mg) to the smaller (50 mg) section.
 - Sample the air at a precisely known flow rate between 0.01 and 0.035 L/min.
 - Collect a total sample volume between 0.5 and 2 L.[2][3]
- Post-Sampling:
 - After sampling, cap the sorbent tubes securely.
 - Pack the samples for shipment to the laboratory.

Sample Preparation

- Tube Sectioning: Carefully break the sorbent tube and place the front (100 mg) and back (50 mg) charcoal sections into separate 2-mL vials.
- Desorption:
 - Add 1.0 mL of carbon disulfide (CS₂) to each vial.
 - Immediately cap each vial.
 - Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analytes.

GC-FID Analysis

- Instrument Setup: Set up the gas chromatograph according to the manufacturer's recommendations. A capillary column (e.g., DB-Wax or Nukol on fused silica) may be used with appropriate adjustments to the instrumental conditions.[\[1\]](#)
- Calibration:
 - Prepare a series of at least six working standards by diluting the calibration stock solution with CS₂. The concentration of these standards should encompass the expected range of the samples.
 - Analyze the working standards to generate a calibration curve of peak area versus the mass of the analyte.
- Sample Analysis:
 - Inject an aliquot of the sample extract into the GC-FID.
 - Record the peak area for each analyte.
- Quantification: Determine the mass of each tetrachlorodifluoroethane isomer in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NIOSH Method 1016 for tetrachlorodifluoroethane air sampling and analysis.

Caption: Workflow for NIOSH Method 1016.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

- Field Blanks: A minimum of two to ten field blanks should be submitted with each sample set.

- Desorption Efficiency: The desorption efficiency of each lot of sorbent should be determined at least once. The average desorption efficiency has been found to be approximately 103.6% to 105%.[\[1\]](#)
- Blind Spikes: Analyze quality control blind spikes and analyst spikes to verify the accuracy of the calibration and desorption efficiency graphs.

Safety Precautions

- Carbon disulfide is toxic and highly flammable. All work with CS₂ should be conducted in a well-ventilated fume hood.
- Tetrachlorodifluoroethanes may have adverse health effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdc.gov [cdc.gov]
- 2. Analytical Method [keikaventures.com]
- 3. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]
- To cite this document: BenchChem. [NIOSH Method 1016: Air Sampling and Analysis of Tetrachlorodifluoroethanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219685#niosh-method-1016-for-tetrachlorodifluoroethane-air-sampling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com